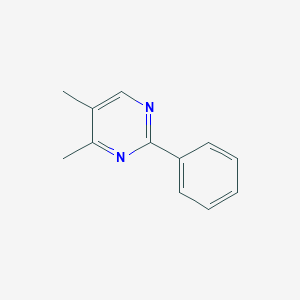
Trisdine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisdine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Trisdine has been used in various scientific research applications, including as a fluorescent probe for studying protein interactions and as a tool for studying the structure and function of proteins. It has also been shown to have potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases. Additionally, Trisdine has been used in the development of biosensors for detecting various biomolecules.
Mecanismo De Acción
Trisdine has been shown to bind to proteins and alter their function. It does this by forming covalent bonds with amino acid residues on the protein surface, which can lead to changes in protein conformation and activity. The specific mechanism of action of Trisdine can vary depending on the protein target, making it a versatile tool for studying protein function.
Efectos Bioquímicos Y Fisiológicos
Trisdine has been shown to have various biochemical and physiological effects, including the ability to induce protein aggregation and alter protein stability. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, Trisdine has been shown to have anti-inflammatory effects and can modulate immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trisdine is its ability to selectively bind to proteins and alter their function. This makes it a valuable tool for studying protein structure and function. Additionally, Trisdine is readily available and can be synthesized in high yield and purity. However, one limitation of Trisdine is its potential toxicity, which can limit its use in certain experiments. Additionally, the specific mechanism of action of Trisdine can vary depending on the protein target, making it important to carefully consider experimental conditions when using Trisdine.
Direcciones Futuras
There are many potential future directions for research involving Trisdine. One area of interest is the development of Trisdine-based biosensors for detecting various biomolecules. Additionally, Trisdine could be further explored as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of Trisdine-based tools for studying protein-protein interactions and protein aggregation. Overall, Trisdine has great potential for advancing scientific research and medicine, and further exploration of its properties and applications is warranted.
Métodos De Síntesis
Trisdine can be synthesized through a multi-step process starting with tryptophan. The first step involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) using pyruvate and an enzyme called tryptophan transaminase. The IPA is then reacted with formaldehyde and ammonia to form Trisdine. This synthesis method has been optimized for high yield and purity, making Trisdine readily available for research purposes.
Propiedades
Número CAS |
123354-94-9 |
|---|---|
Nombre del producto |
Trisdine |
Fórmula molecular |
C44H70Cl2N12O22 |
Peso molecular |
1190 g/mol |
Nombre IUPAC |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C10H16N2O8.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13)/t;;2*2-,3-,4+,5-/m..11/s1 |
Clave InChI |
DTGFBBFYTMOQGC-ZMPKAQECSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Otros números CAS |
123354-94-9 |
Sinónimos |
Trisdine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



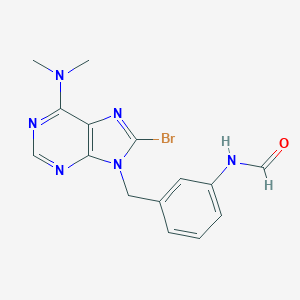
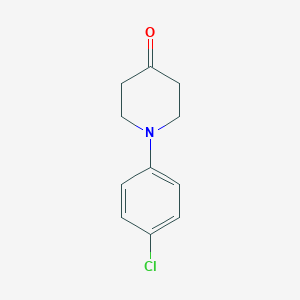
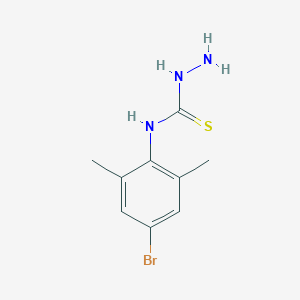
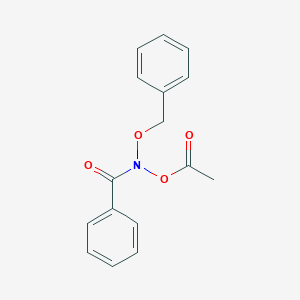
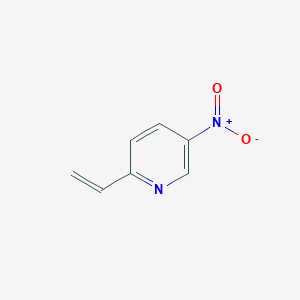
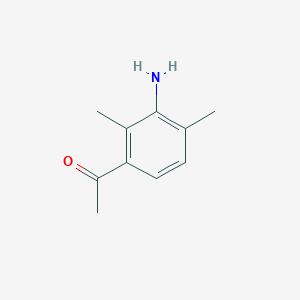
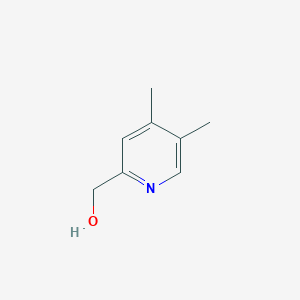
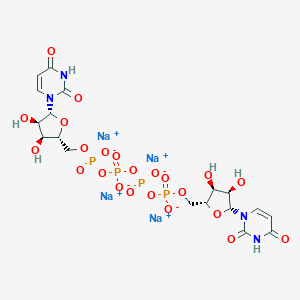
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
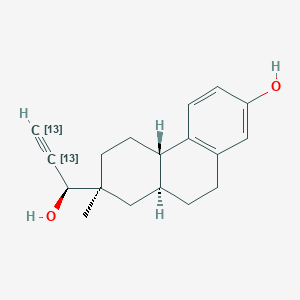
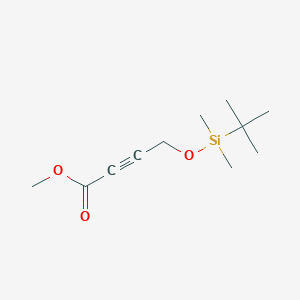
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
